molecular formula C8H12 B2814782 1-Ethynyl-1-(propan-2-yl)cyclopropane CAS No. 2101782-54-9

1-Ethynyl-1-(propan-2-yl)cyclopropane

Cat. No.: B2814782
CAS No.: 2101782-54-9
M. Wt: 108.184
InChI Key: IDGZVEYABMOXAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethynyl-1-(propan-2-yl)cyclopropane is an organic compound with the molecular formula C8H12 It is characterized by the presence of a cyclopropane ring substituted with an ethynyl group and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethynyl-1-(propan-2-yl)cyclopropane typically involves the cyclopropanation of an appropriate alkyne precursor. One common method is the reaction of an alkyne with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation or chromatography are employed to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

1-Ethynyl-1-(propan-2-yl)cyclopropane can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form alkanes or alkenes.

    Substitution: The cyclopropane ring can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes or alkenes.

    Substitution: Formation of halogenated cyclopropane derivatives.

Scientific Research Applications

1-Ethynyl-1-(propan-2-yl)cyclopropane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Ethynyl-1-(propan-2-yl)cyclopropane involves its interaction with molecular targets such as enzymes or receptors. The ethynyl group can participate in π-π interactions or hydrogen bonding, while the cyclopropane ring can provide steric hindrance or rigidity to the molecule. These interactions can modulate the activity of the target proteins and influence biological pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Ethynyl-1-ethenylcyclopropane: Similar structure but with an ethenyl group instead of an isopropyl group.

    1-Ethynylcyclopropane: Lacks the isopropyl substitution.

    1-Isopropylcyclopropane: Lacks the ethynyl substitution.

Uniqueness

1-Ethynyl-1-(propan-2-yl)cyclopropane is unique due to the combination of the ethynyl and isopropyl groups on the cyclopropane ring. This unique substitution pattern imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-ethynyl-1-propan-2-ylcyclopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12/c1-4-8(5-6-8)7(2)3/h1,7H,5-6H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDGZVEYABMOXAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(CC1)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

108.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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